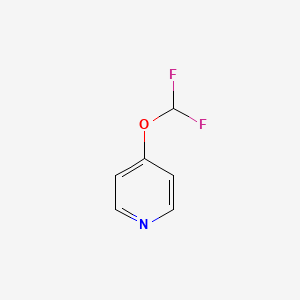

4-(Difluoromethoxy)pyridine

Overview

Description

“4-(Difluoromethoxy)pyridine” is a chemical compound. It’s a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .

Synthesis Analysis

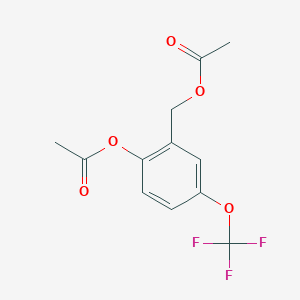

The synthesis of “4-(Difluoromethoxy)pyridine” and its derivatives has been a subject of research. For instance, a paper discusses the synthesis of an impurity in crude roflumilast, a drug used for the treatment of COPD. The impurity was characterized as N-(3,5-dichloropyrid-4-yl)-4-difluoromethoxy-3-hydroxybenzamide and was synthesized from 4-difluoromethoxy-3-hydroxybenzaldehyde .Scientific Research Applications

Synthesis of Insecticidal Compounds

4-(Difluoromethoxy)pyridine: is utilized in the synthesis of novel insecticidal compounds, particularly as analogues of well-known insecticides like Imidacloprid and Thiacloprid. These compounds exhibit significant insecticidal activity, which is attributed to the introduction of the difluoromethoxy group .

Development of Agrochemicals

The compound serves as a key intermediate in the development of agrochemicals. Its unique structural motif is found in active ingredients that are effective in crop protection. The difluoromethoxy group enhances the biological activity of these molecules, making them potent against a variety of pests .

Pharmaceutical Research

In pharmaceutical research, 4-(Difluoromethoxy)pyridine derivatives are explored for their potential as active pharmaceutical ingredients. The incorporation of this moiety can lead to compounds with improved pharmacokinetic properties .

Veterinary Medicine

Similar to its applications in human pharmaceuticals, this compound is also investigated for use in veterinary medicine. It could potentially lead to the development of new veterinary drugs that offer better efficacy and safety profiles .

Organic Synthesis

This chemical serves as a building block in organic synthesis, particularly in the construction of complex molecules. Its presence in a molecule can significantly alter the chemical and physical properties, leading to substances with desired characteristics .

Material Science

The difluoromethoxy group in 4-(Difluoromethoxy)pyridine is of interest in material science for the development of functional materials with specific properties, such as increased stability or altered electronic characteristics .

Safety and Hazards

Future Directions

The future directions for “4-(Difluoromethoxy)pyridine” could involve its use in the synthesis of novel compounds for various applications. For instance, a paper discusses a rare four-step tandem reaction to prepare novel furo[3,4-c]pyridine-1,4-diones, which are difficult to synthesize by traditional methods .

Mechanism of Action

Target of Action

Related compounds such as 3-cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (dgm) have been shown to target transforming growth factor-β1 (tgf-β1), which plays a crucial role in fibrosis .

Mode of Action

Similar compounds like dgm have been shown to inhibit the expression of proteins such as α-sma, vimentin, and collagen ⅰ, and increase the expression of e-cadherin . This suggests that 4-(Difluoromethoxy)pyridine might interact with its targets in a similar manner, leading to changes in protein expression.

Biochemical Pathways

Related compounds have been shown to affect the tgf-β1/smad pathway, which plays an important role in fibrosis .

Pharmacokinetics

It is known that the compound has high gi absorption and is bbb permeant .

Result of Action

Related compounds like dgm have been shown to attenuate tgf-β1-induced epithelial-mesenchymal transformation (emt) in a549 cells and bleomycin-induced pulmonary fibrosis in rats .

Action Environment

It is known that the compound’s lipophilicity facilitates better absorption through cell membranes .

properties

IUPAC Name |

4-(difluoromethoxy)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2NO/c7-6(8)10-5-1-3-9-4-2-5/h1-4,6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZCULSLCAXRCRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1OC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Difluoromethoxy)pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(Trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B6319492.png)

![tert-Butyl N-[4-(4-aminopiperidin-1-yl)-4-oxobutyl]carbamate](/img/structure/B6319494.png)

![(1R)-2-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride](/img/structure/B6319501.png)